molecular formula C7H10N2S B2901049 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione CAS No. 2375270-74-7

1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione

Cat. No.: B2901049
CAS No.: 2375270-74-7
M. Wt: 154.23
InChI Key: XWSOXWOLSMOFPZ-UHFFFAOYSA-N
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Description

1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione is a nitrogen-containing heterocyclic compound This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)–EDTA system has been reported to form 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole . Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative ring-opening processes can yield different derivatives .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. . Additionally, it can be used in the synthesis of other bioactive molecules and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, it is believed that the compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth and modulation of inflammatory pathways .

Comparison with Similar Compounds

1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione can be compared with other similar compounds, such as pyrrolopyrazine derivatives and indole derivatives. These compounds share some structural similarities but differ in their specific biological activities and applications. For instance, pyrrolopyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, while indole derivatives are known for their anticancer and anti-inflammatory properties

Properties

IUPAC Name

1-methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-5-6-3-2-4-9(6)7(10)8-5/h2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSOXWOLSMOFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCN2C(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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